Cannabinodiol

Description

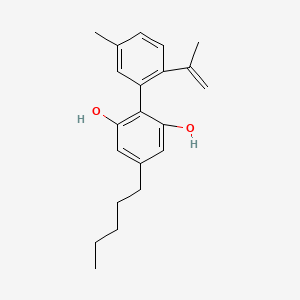

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-2-prop-1-en-2-ylphenyl)-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h9-13,22-23H,2,5-8H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKHUZXSTKISQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045922 | |

| Record name | Cannabinodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39624-81-2 | |

| Record name | 5′-Methyl-2′-(1-methylethenyl)-4-pentyl[1,1′-biphenyl]-2,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39624-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabinodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039624812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabinodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABINODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNY5ZTN8E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Investigating the Biomolecular Properties and Mechanisms of Action of Cannabidiol (CBD): A Technical Guide

Abstract: Cannabidiol (CBD), a primary non-psychoactive phytocannabinoid derived from Cannabis sativa, has garnered significant scientific interest for its broad therapeutic potential. Unlike Δ9-tetrahydrocannabinol (THC), CBD does not induce psychotropic effects, making it an attractive candidate for drug development. This technical guide provides an in-depth overview of the biomolecular properties of CBD, its complex pharmacokinetics, and its multifaceted mechanisms of action. We explore its interactions with the endocannabinoid system, key non-endocannabinoid receptors, and downstream signaling pathways. This document summarizes quantitative pharmacological data, details key experimental methodologies used in CBD research, and presents visual diagrams of its core mechanisms to support researchers, scientists, and drug development professionals.

Biomolecular and Pharmacokinetic Properties

Cannabidiol's therapeutic efficacy is fundamentally governed by its molecular structure and its behavior within the body, including how it is absorbed, distributed, metabolized, and excreted (ADME).

Molecular Profile

-

Molecular Formula: C₂₁H₃₀O₂

-

Molecular Weight: 314.47 g/mol

-

Physicochemical Properties: CBD is a highly lipophilic and hydrophobic molecule.[1][2] This characteristic influences its absorption, distribution, and ability to cross the blood-brain barrier.

Pharmacokinetics

CBD's route of administration significantly impacts its pharmacokinetic profile. Due to its lipophilicity and extensive first-pass metabolism in the liver, oral bioavailability is generally low but can be influenced by co-administration with fatty foods.[1][2][3] Metabolism is primarily carried out by cytochrome P450 enzymes, notably CYP2C19 and CYP3A4, which hydroxylate CBD into active and inactive metabolites, such as 7-OH-CBD.[2][3][4] Excretion occurs predominantly through feces, with a smaller portion eliminated via urine.[1][3]

| Parameter | Oral (Capsule/Oil) | Inhalation (Vaporization/Smoking) | Intravenous | Oromucosal (Spray) |

| Bioavailability | ~6-19%[1][5] | 11-45% (Mean: 31%)[1][2][5] | 100% | 1.4-10.9 h (Half-life reported) |

| Tmax (Time to Peak Conc.) | 1-6 hours[3] | 3-10 minutes[2][5] | ~3 minutes[2] | Variable |

| Half-life (t½) | 18-32 hours (after chronic use)[1][5] | ~31 hours[5] | ~24 hours[5] | 1.4-10.9 hours[5] |

| Metabolism | Extensive first-pass hepatic metabolism (CYP2C19, CYP3A4)[2][3] | Bypasses first-pass metabolism[2] | Bypasses first-pass metabolism | Partial bypass of first-pass metabolism |

| Primary Excretion Route | Feces[1] | Feces[1] | Feces[1] | Feces[1] |

| Table 1: Summary of Pharmacokinetic Parameters of CBD in Humans. Data compiled from multiple studies and may vary based on formulation and individual patient factors. |

Mechanisms of Action

CBD exhibits a complex polypharmacology, interacting with a wide array of molecular targets beyond the classical cannabinoid receptors. This multi-target engagement is believed to underlie its diverse therapeutic effects.

Interaction with the Endocannabinoid System (ECS)

CBD's influence on the ECS is primarily indirect. It has a low binding affinity for the orthosteric sites of cannabinoid receptors 1 (CB1) and 2 (CB2).[6] Instead, it modulates the ECS through two main mechanisms:

-

Allosteric Modulation: CBD acts as a non-competitive negative allosteric modulator at the CB1 receptor.[7][8] This means it binds to a different site on the receptor, altering the receptor's conformation and reducing the binding and efficacy of orthosteric agonists like THC and the endocannabinoid anandamide (AEA).[7][9]

-

Inhibition of Endocannabinoid Degradation: CBD inhibits the activity of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for degrading anandamide.[7][10][11] By inhibiting FAAH, CBD increases the synaptic levels and duration of action of anandamide, thereby enhancing endocannabinoid tone.[9][11][12]

Interaction with Non-Endocannabinoid Receptors and Channels

A significant portion of CBD's physiological effects are mediated through its interaction with a variety of other receptor systems.

-

TRPV1 (Transient Receptor Potential Vanilloid 1): CBD acts as an agonist of the TRPV1 channel, a key integrator of noxious stimuli, temperature, and inflammatory signals.[7][13] Activation and subsequent desensitization of TRPV1 channels by CBD is a key mechanism for its analgesic and anti-inflammatory properties.[6][7][14]

-

5-HT1A (Serotonin 1A Receptor): CBD is an agonist at 5-HT1A receptors.[10][15][16] This interaction is strongly linked to its anxiolytic, antidepressant, and neuroprotective effects.[16][17]

-

PPARγ (Peroxisome Proliferator-Activated Receptor γ): As a nuclear receptor and transcription factor, PPARγ plays a critical role in regulating genes involved in inflammation and metabolism. CBD activates PPARγ, which contributes to its potent anti-inflammatory and neuroprotective actions.[7][18][19]

-

GPR55 (G-Protein Coupled Receptor 55): Often referred to as an orphan cannabinoid receptor, GPR55 is implicated in regulating blood pressure and bone density. CBD functions as an antagonist of GPR55.[6][16][20]

| Target | Action of CBD | Affinity / Potency (IC₅₀ / EC₅₀ / Ki) | Potential Therapeutic Relevance |

| CB1 Receptor | Negative Allosteric Modulator[7][8] | Ki: ~120.2 nM (Displacement)[13] | Modulation of THC effects, Antipsychotic |

| CB2 Receptor | Inverse Agonist / NAM[7][14] | Ki: ~100 nM (Displacement)[13] | Anti-inflammatory, Immunomodulation |

| FAAH | Inhibitor[10] | IC₅₀: ~10-27.5 μM (rat enzyme)[4][10] | Anxiolytic, Analgesic (via ↑ AEA) |

| TRPV1 | Agonist[7][13] | Binding Energy: -7.1 kcal/mol[16] | Analgesic, Anti-inflammatory |

| 5-HT1A | Agonist[10][15] | - | Anxiolytic, Antidepressant, Neuroprotective |

| PPARγ | Agonist[7][19] | - | Anti-inflammatory, Neuroprotective |

| GPR55 | Antagonist[16][20] | - | Anti-inflammatory, Bone metabolism |

| Table 2: Summary of CBD's Functional Activity at Key Molecular Targets. Note: Affinity values can vary significantly based on the assay conditions and species. |

Key Downstream Signaling Pathways

CBD's interaction with its molecular targets triggers a cascade of intracellular signaling events, leading to changes in gene expression and cellular function.

CBD exerts robust anti-inflammatory effects by modulating several critical signaling cascades:

-

NF-κB (Nuclear Factor kappa B) Pathway: CBD inhibits the NF-κB signaling pathway, a master regulator of inflammation. It prevents the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes and cytokines like TNF-α and IL-1β.[5][7][21]

-

NLRP3 Inflammasome: CBD suppresses the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of highly pro-inflammatory cytokines IL-1β and IL-18.[7]

-

JAK/STAT Pathway: CBD can alter the phosphorylation status of STAT proteins, increasing anti-inflammatory STAT3 phosphorylation while reducing pro-inflammatory STAT1 phosphorylation.[7][22]

CBD's potential for treating neurodegenerative disorders stems from its ability to protect neurons through multiple mechanisms:

-

Antioxidant Effects: CBD reduces oxidative stress by scavenging reactive oxygen species (ROS) and reducing oxidative damage to neurons.[21][23]

-

Promotion of Neurogenesis: CBD has been shown to stimulate the growth of new neurons, particularly in the hippocampus, a brain region crucial for memory and learning.[23]

-

Mitochondrial Support: It helps maintain mitochondrial stability and function, which is critical for neuronal energy production and survival.[23]

-

Anti-excitotoxicity: CBD helps protect neurons from damage caused by excessive stimulation from neurotransmitters like glutamate.

Key Experimental Protocols

The elucidation of CBD's mechanisms of action relies on a variety of established in vitro and in vivo experimental models.

In Vitro Methodologies

These assays are used to determine the affinity of CBD for a specific receptor.

-

Objective: To quantify the binding affinity (Ki) of CBD to a target receptor.

-

General Protocol (Radioligand Displacement):

-

Membrane Preparation: Membranes are isolated from cells (e.g., CHO or HEK-293) engineered to express high levels of the target receptor (e.g., CB1, CB2).[12][14]

-

Incubation: The cell membranes are incubated in a buffer solution containing a known concentration of a high-affinity radiolabeled ligand (e.g., [³H]-CP55940 for cannabinoid receptors).[12]

-

Competition: Increasing concentrations of unlabeled CBD are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.[13]

-

Data Analysis: The concentration of CBD that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[22]

-

This technique is used to measure changes in protein levels and activation states, such as the phosphorylation of NF-κB subunits.

-

Objective: To determine if CBD inhibits the activation (phosphorylation) and nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.

-

General Protocol:

-

Cell Culture and Treatment: Immune cells, such as BV-2 microglia or RAW 264.7 macrophages, are cultured and pre-treated with various concentrations of CBD for a set period (e.g., 2 hours).[5][21]

-

Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway (e.g., 100 ng/ml LPS for 15-30 minutes).[5][8]

-

Protein Extraction: Cells are lysed to extract total cellular proteins. For translocation studies, nuclear and cytoplasmic protein fractions are separated.

-

SDS-PAGE and Transfer: Protein extracts are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the phosphorylated form of the NF-κB p65 subunit (e.g., phospho-p65 Ser536) and total p65 (as a loading control).[5][8]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting light is captured on film or by a digital imager.

-

Analysis: The intensity of the bands corresponding to phospho-p65 is quantified and normalized to the total p65 protein to determine the extent of inhibition by CBD.[8]

-

In Vivo Methodologies

This is a classic and widely used model to assess the anti-inflammatory activity of a compound.

-

Objective: To evaluate the ability of CBD to reduce acute inflammation and edema in vivo.

-

General Protocol:

-

Compound Administration: Animals are administered CBD orally (e.g., 5-40 mg/kg) or via another relevant route. A control group receives a vehicle, and a positive control group may receive a known anti-inflammatory drug like diclofenac.[1][7]

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes post-treatment), a localized acute inflammation is induced by injecting a small volume of carrageenan (e.g., 0.1 ml of a 1% solution) into the plantar surface of a hind paw.[2][7]

-

Measurement of Edema: The volume of the inflamed paw is measured at regular time intervals (e.g., 0, 1, 2, 3, 4, 5 hours) using a plethysmometer. The degree of swelling is calculated as the change in paw volume relative to the pre-injection baseline.[1][2]

-

Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the inflamed paw tissue and blood can be collected to measure levels of inflammatory mediators such as prostaglandins (PGE₂), cytokines (TNF-α, IL-1β), and enzymes (COX-2, iNOS).[7][9]

-

Data Analysis: The percentage inhibition of edema by the CBD treatment is calculated by comparing the paw volume increase in the treated group to the vehicle control group. Statistical analysis is performed to determine significance.

Conclusion

Cannabidiol demonstrates a remarkable polypharmacological profile, engaging with a diverse set of molecular targets to exert its therapeutic effects. Its primary mechanisms of action extend far beyond the classical cannabinoid receptors and involve the indirect modulation of the endocannabinoid system, agonism at 5-HT1A and TRPV1 receptors, and activation of PPARγ. These interactions trigger a cascade of downstream signaling events that collectively contribute to its potent anti-inflammatory, neuroprotective, analgesic, and anxiolytic properties. The experimental protocols detailed herein provide a foundational framework for the continued investigation and characterization of CBD's biomolecular activities. A thorough understanding of these complex mechanisms is crucial for the rational design of clinical trials and the successful development of CBD-based therapeutics for a wide range of human disorders.

References

- 1. Anti-inflammatory effects of oral... | F1000Research [f1000research.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral anti-inflammatory activity of cannabidiol, a non-psychoactive constituent of cannabis, in acute carrageenan-induced inflammation in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular targets for cannabidiol and its synthetic analogues: effect on vanilloid VR1 receptors and on the cellular uptake and enzymatic hydrolysis of anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty Acid Amide Hydrolase Binding in Brain of Cannabis Users: Imaging with the Novel Radiotracer [11C]CURB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cannabidiol preferentially binds TRPV2: a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Cannabidiol converts NF-κB into a tumor suppressor in glioblastoma with defined antioxidative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 5-Lipoxygenase and anandamide hydrolase (FAAH) mediate the antitumor activity of cannabidiol, a non-psychoactive cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

What is the current understanding of the mechanism of action of cannabidiol?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol (CBD), a non-intoxicating phytocannabinoid derived from Cannabis sativa, has garnered significant scientific interest due to its broad therapeutic potential. Unlike Δ⁹-tetrahydrocannabinol (THC), CBD exhibits a complex and promiscuous pharmacology, interacting with a wide array of molecular targets beyond the classical cannabinoid receptors. This technical guide provides an in-depth overview of the current understanding of CBD's mechanism of action, focusing on its molecular targets, signaling pathways, and the experimental methodologies used to elucidate these interactions.

Core Molecular Targets and Pharmacodynamics

CBD's diverse physiological effects stem from its ability to interact with multiple molecular targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors.[1][2][3] This multi-target activity is believed to be the foundation of its therapeutic applications in conditions such as epilepsy, anxiety, inflammation, and pain.[1][4][5]

G-Protein Coupled Receptors (GPCRs)

While CBD has a low affinity for the orthosteric sites of the primary cannabinoid receptors, CB1 and CB2, it modulates their activity through other mechanisms.[4][6]

-

Cannabinoid Receptor 1 (CB1): CBD acts as a negative allosteric modulator (NAM) of the CB1 receptor.[7][8][9] This means it binds to a site on the receptor distinct from the primary agonist binding site, altering the receptor's conformation and reducing the potency and efficacy of orthosteric agonists like THC and the endocannabinoid 2-arachidonoylglycerol (2-AG).[7][8] This allosteric modulation may contribute to CBD's ability to counteract some of the psychotropic effects of THC.[10][11]

-

Cannabinoid Receptor 2 (CB2): The interaction of CBD with the CB2 receptor is less clear, with some studies suggesting it may act as an inverse agonist.[4] Its anti-inflammatory effects are, however, thought to extend beyond direct CB2 receptor activation.[4]

-

Serotonin 1A (5-HT1A) Receptor: CBD is a direct agonist of the 5-HT1A receptor.[1][10][12] This interaction is a key mechanism underlying its anxiolytic and antidepressant-like effects.[10][12] By activating 5-HT1A receptors, CBD can enhance serotonin signaling in the brain.[12]

-

Orphan G-Protein Coupled Receptor 55 (GPR55): CBD has been shown to act as an antagonist at GPR55, a receptor implicated in regulating inflammation, neuropathic pain, and cancer cell proliferation.[3][13]

Ion Channels

-

Transient Receptor Potential Vanilloid 1 (TRPV1): CBD acts as an agonist at TRPV1 channels, which are involved in nociception, inflammation, and body temperature regulation.[1][2][9] The activation of TRPV1 by CBD can lead to a desensitization of the channel, which may contribute to its analgesic effects.[4]

Enzymes

A significant aspect of CBD's mechanism of action is its interaction with various enzymes, particularly those involved in the metabolism of endocannabinoids and other drugs.

-

Fatty Acid Amide Hydrolase (FAAH): CBD inhibits the enzymatic activity of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2][10] By inhibiting FAAH, CBD increases the endogenous levels of anandamide, thereby enhancing endocannabinoid tone and promoting the activation of cannabinoid receptors.[2][10]

-

Cytochrome P450 (CYP450) Enzymes: CBD is a potent inhibitor of several CYP450 enzymes, including CYP3A4, CYP2C19, CYP2D6, and CYP2C9.[12][14][15][16] These enzymes are crucial for the metabolism of a wide range of pharmaceutical drugs.[11] CBD's inhibitory action on CYP450 enzymes is a critical consideration for potential drug-drug interactions.[11][16] The mechanism of inhibition is often competitive, where CBD vies with other substrates for the active site of the enzyme.[11]

Nuclear Receptors

-

Peroxisome Proliferator-Activated Receptors (PPARs): CBD is an agonist of PPARγ.[3][12] Activation of PPARγ is associated with anti-inflammatory, antioxidant, and neuroprotective effects.[12] CBD's interaction with PPARγ can lead to the reduced production of pro-inflammatory cytokines like TNF-α and IL-1β.[12]

Quantitative Data on CBD's Molecular Interactions

The following tables summarize key quantitative data regarding the interaction of CBD with its primary molecular targets.

| Target | Interaction Type | Species | Assay Type | Value | Reference |

| Enzymes | |||||

| CYP3A4 | Competitive Inhibition (Ki) | Human | Recombinant Enzyme | 1.00 µM | [15] |

| CYP3A5 | Competitive Inhibition (Ki) | Human | Recombinant Enzyme | 0.195 µM | [15] |

| CYP3A7 | Mixed-type Inhibition (Ki) | Human | Recombinant Enzyme | 12.3 µM | [15] |

| CYP2C19 | Inhibition (IC50) | Human Liver Microsomes | (S)-Mephenytoin 4'-hydroxylation | 8.70 µM | [17] |

| CYP2C19 | Inhibition (IC50) | Human | Recombinant Enzyme | 2.51 µM | [17] |

| Receptors | |||||

| CB1 | Negative Allosteric Modulator | Human | [3H]CP55940 binding | - | [7][8] |

| 5-HT1A | Agonist | Rat | [3H]8-OH-DPAT binding | - | [10][12] |

Signaling Pathways Modulated by Cannabidiol

The interaction of CBD with its molecular targets triggers a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate some of the key pathways.

Caption: CBD's modulation of the endocannabinoid system.

Caption: CBD's agonistic action on the 5-HT1A receptor pathway.

Caption: CBD's activation and desensitization of the TRPV1 channel.

Experimental Protocols

The understanding of CBD's mechanism of action is built upon a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for some of the key experiments cited.

In Vitro Enzyme Inhibition Assays (Cytochrome P450)

Objective: To determine the inhibitory potential and kinetics of CBD on specific human CYP450 isoforms.

Methodology:

-

Enzyme Source: Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C19) expressed in a suitable system (e.g., baculovirus-infected insect cells) or human liver microsomes (HLMs).

-

Substrate: A specific probe substrate for the CYP450 isoform of interest is used (e.g., (S)-mephenytoin for CYP2C19, diltiazem for CYP3A4).

-

Incubation: The reaction mixture typically contains the enzyme source, the probe substrate, a NADPH-generating system (as a cofactor), and varying concentrations of CBD (the inhibitor) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

-

Reaction: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time, ensuring linear reaction kinetics.

-

Termination: The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Analysis: The formation of the metabolite of the probe substrate is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation is measured at different CBD concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by varying both the substrate and inhibitor concentrations, and the data are analyzed using Lineweaver-Burk or Dixon plots to calculate the inhibition constant (Ki).[15][17]

Radioligand Binding Assays

Objective: To determine the affinity of CBD for a specific receptor.

Methodology:

-

Receptor Source: Cell membranes prepared from cells or tissues endogenously expressing the receptor of interest (e.g., rat brain tissue for 5-HT1A) or from cell lines stably overexpressing the receptor.

-

Radioligand: A radioactive ligand with high affinity and specificity for the receptor is used (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).

-

Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (CBD) in a binding buffer.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled specific ligand) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of CBD, which is the concentration that displaces 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Behavioral Models (e.g., Elevated Plus Maze for Anxiety)

Objective: To assess the anxiolytic-like effects of CBD in animal models.

Methodology:

-

Animals: Typically, rodents (mice or rats) are used.

-

Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in the shape of a plus sign, elevated from the floor.

-

Procedure:

-

Animals are administered CBD or a vehicle control at a specific time before the test.

-

Each animal is placed in the center of the maze, facing an open arm.

-

The behavior of the animal is recorded for a set period (e.g., 5 minutes).

-

-

Measurements: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.

-

Data Analysis: The data from the CBD-treated group are compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The mechanism of action of cannabidiol is remarkably complex, involving a wide range of molecular targets and signaling pathways. Its ability to act as a negative allosteric modulator of CB1 receptors, an agonist at 5-HT1A and TRPV1 receptors, and an inhibitor of key enzymes like FAAH and CYP450s underscores its pleiotropic nature. This multi-target pharmacology provides a strong rationale for its diverse therapeutic potential. For researchers and drug development professionals, a thorough understanding of these intricate mechanisms is paramount for the rational design of novel therapeutics and for predicting potential drug-drug interactions. Continued research, employing rigorous experimental protocols, will further unravel the complexities of CBD's actions and pave the way for its effective and safe clinical application.

References

- 1. Diversity of molecular targets and signaling pathways for CBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Biology and Potential Therapeutic Effects of Cannabidiol - Canna Superior [cannasuperior.com]

- 7. Cannabidiol is a negative allosteric modulator of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. realmofcaring.org [realmofcaring.org]

- 9. Cannabidiol: Pharmacology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. curaleafclinic.com [curaleafclinic.com]

- 11. CBD-Drug Interactions: Role of Cytochrome P450 | Project CBD [projectcbd.org]

- 12. cbd-alchemy.com [cbd-alchemy.com]

- 13. Cannabidiol: Pharmacology and potential therapeutic role in epilepsy and other neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Contemplating cannabis? The complex relationship between cannabinoids and hepatic metabolism resulting in the potential for drug-drug interactions [frontiersin.org]

- 15. Potent inhibition of human cytochrome P450 3A isoforms by cannabidiol: role of phenolic hydroxyl groups in the resorcinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacytimes.com [pharmacytimes.com]

- 17. researchgate.net [researchgate.net]

The Analgesic Potential of Cannabidiol: A Preclinical Evidence Review

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth review of the preclinical evidence supporting the use of cannabidiol (CBD) in pain treatment. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the quantitative data, experimental methodologies, and mechanisms of action underlying CBD's analgesic properties.

Executive Summary

Cannabidiol, a non-psychoactive phytocannabinoid from Cannabis sativa, has demonstrated significant promise as an analgesic agent in a multitude of preclinical studies.[1][2][3] Its therapeutic potential spans various pain modalities, including neuropathic and inflammatory pain. The analgesic and anti-inflammatory effects of CBD appear to be mediated through a complex and multifaceted mechanism of action, involving interaction with several receptor systems beyond the classical cannabinoid receptors.[2][4][5] Key targets include the transient receptor potential vanilloid 1 (TRPV1), the serotonin 1A receptor (5-HT1A), and G protein-coupled receptor 55 (GPR55).[2][4][5][6] This guide synthesizes the key quantitative findings from preclinical models, details the experimental protocols used to elicit these findings, and visualizes the primary signaling pathways implicated in CBD's analgesic effects.

Quantitative Data from Preclinical Pain Models

The following tables summarize the quantitative data from key preclinical studies investigating the analgesic effects of CBD in various animal models of pain.

Table 1: Neuropathic Pain Models

| Animal Model | CBD Dose & Route | Key Quantitative Findings | Reference |

| Chronic Constriction Injury (Rat) | 2.5, 5, 10, 20 mg/kg/day, i.p. | Dose-dependently reduced mechanical and thermal hyperalgesia. At 5 mg/kg, a significant reduction in mechanical allodynia was observed. | [7] |

| Spared Nerve Injury (Rat) | 0.1-0.3 mg/kg, i.p. | Low-dose CBD produced analgesia. | [4] |

| Paclitaxel-induced Neuropathy (Mouse) | 5-10 mg/kg, i.p. | Prevented the development of cold and mechanical allodynia. | [8] |

| Cisplatin-induced Neuropathy (Mouse) | 5 mg/kg, i.p. | Reduced neuropathic pain but did not prevent its development when administered prior to cisplatin. | [9] |

| Chronic Constriction Injury (Mouse) | 1:2 & 2:1 THC:CBD ratio (6 mg/kg total) | Statistically significant decrease in mechanical hypersensitivity in female mice. 2:1 ratio was effective in male mice. | [10] |

Table 2: Inflammatory Pain Models

| Animal Model | CBD Dose & Route | Key Quantitative Findings | Reference |

| Carrageenan-induced Paw Edema (Rat) | 10 mg/kg, i.p. | Abolished carrageenan-induced hyperalgesia to a thermal stimulus. | [8] |

| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain (Mouse) | 50 mg/kg, i.p. & 50 µg, i.t. | Significantly suppressed chronic inflammatory pain. | [11] |

| Lipopolysaccharide (LPS)-induced Neuroinflammation (Rat) | 5 mg/kg, i.p. | Prevented the development of thermal hyperalgesia. | |

| Pulpitis (Rat) | 10 mg/kg, i.p. | Modulated the migration rate of T cells, decreasing pro-inflammatory cytokines. | [4] |

Table 3: Osteoarthritis Pain Models

| Animal Model | CBD Dose & Route | Key Quantitative Findings | Reference |

| Monoiodoacetate (MIA)-induced Osteoarthritis (Rat) | Intra-articular injection | Dose-dependently decreased the joint afferent firing rate. | [9] |

| Monoiodoacetate (MIA)-induced Osteoarthritis (Rat) | Prophylactic administration | Prevented the development of MIA-induced joint pain at later time points. | [12] |

| Spontaneous Canine Osteoarthritis | Oral administration | Increased mobility and reduced pain in dogs. | [9] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of CBD for pain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To induce a peripheral nerve injury that results in chronic neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.

Protocol:

-

Animal Model: Male Wistar or Sprague Dawley rats (200-250g) are typically used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

The common sciatic nerve is exposed at the level of the mid-thigh.

-

Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture (4-0) are tied around the nerve with about 1 mm spacing between them.

-

The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

-

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the hind paw.

-

Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the paw withdrawal latency (in seconds) is recorded.

-

-

CBD Administration: CBD is typically dissolved in a vehicle (e.g., ethanol, Tween 80, and saline) and administered via intraperitoneal (i.p.) injection at specified doses.

Carrageenan-Induced Inflammatory Pain Model

Objective: To induce an acute and localized inflammatory response, leading to hyperalgesia and edema.

Protocol:

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

Procedure:

-

A baseline measurement of paw volume and pain sensitivity (e.g., using a plantar test or von Frey filaments) is taken.

-

A 1% solution of carrageenan in sterile saline is injected into the plantar surface of the hind paw.

-

-

Assessment:

-

Edema: Paw volume is measured at various time points post-injection using a plethysmometer.

-

Hyperalgesia: Paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to a mechanical stimulus is measured at specified intervals.

-

-

CBD Administration: CBD is typically administered prior to or shortly after the carrageenan injection to assess its anti-inflammatory and anti-hyperalgesic effects.

Signaling Pathways and Mechanisms of Action

The analgesic effects of CBD are not mediated by direct activation of CB1 and CB2 receptors, but rather through a more complex polypharmacology.[5] The following diagrams illustrate the key signaling pathways involved.

CBD's Interaction with TRPV1 and 5-HT1A Receptors in Neuropathic Pain

Low-dose CBD is believed to produce analgesia through the activation of TRPV1 receptors, while its effects on neuropathic pain and associated anxiety are mediated through the 5-HT1A receptor.[4][8]

Caption: CBD interaction with TRPV1 and 5-HT1A receptors.

Experimental Workflow for Assessing CBD in an Animal Model of Pain

The following diagram outlines a typical experimental workflow for evaluating the analgesic potential of CBD in a preclinical pain model.

Caption: A typical preclinical experimental workflow for CBD pain studies.

CBD's Modulation of Multiple Pain-Related Targets

CBD's analgesic effects are attributed to its interaction with a variety of molecular targets beyond the endocannabinoid system.

Caption: CBD's multifaceted interactions with various pain-related targets.

Conclusion

The preclinical evidence strongly supports the potential of cannabidiol as a therapeutic agent for pain. Its ability to modulate multiple targets in the nervous and immune systems provides a robust basis for its analgesic and anti-inflammatory properties.[2][4] The data summarized in this guide highlight the consistent efficacy of CBD across various animal models of neuropathic and inflammatory pain. Future research should focus on further elucidating the complex mechanisms of action and translating these promising preclinical findings into well-controlled clinical trials to establish the efficacy and safety of CBD for pain management in humans.

References

- 1. Cannabidiol (CBD): A Systematic Review of Clinical and Preclinical Evidence in the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cannabidiol (CBD): A Systematic Review of Clinical and Preclinical Evidence in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoids and Pain: New Insights From Old Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. curaleafclinic.com [curaleafclinic.com]

- 7. researchgate.net [researchgate.net]

- 8. Cannabidiol modulates serotonergic transmission and reverses both allodynia and anxiety-like behavior in a model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabidiol for Pain Treatment: Focus on Pharmacology and Mechanism of Action [mdpi.com]

- 10. Combinations of Cannabidiol and Δ9-Tetrahydrocannabinol in Reducing Chemotherapeutic Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. (PDF) Attenuation of early phase inflammation by cannabidiol prevents pain and nerve damage in rat osteoarthritis (2017) | Holly T. Philpott | 234 Citations [scispace.com]

Cannabinodiol (CBND): A Technical Whitepaper on a Lesser-Known Cannabinoid and its Potential Influence on Brain Function and Cognitive Performance

Audience: Researchers, scientists, and drug development professionals.

Published: November 18, 2025

Abstract

Cannabinodiol (CBND) is a lesser-known, naturally occurring cannabinoid found in Cannabis sativa. As a fully aromatized derivative of cannabidiol (CBD), its pharmacological profile, particularly its influence on brain function and cognitive performance, remains largely unexplored. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding CBND. It details its chemical properties, known synthetic pathways, and contrasts it with the extensively researched cannabinoid, CBD. The significant gap in the scientific literature concerning CBND's mechanism of action, receptor binding affinities, and overall impact on the central nervous system presents a compelling case for future research. This document serves as a foundational resource and a call to action for the scientific community to investigate the therapeutic potential of this understudied phytocannabinoid.

Introduction to this compound (CBND)

This compound (CBND), or cannabidinodiol, is a phytocannabinoid that exists in low concentrations in the Cannabis sativa plant.[1][2] Unlike its well-known counterparts, tetrahydrocannabinol (THC) and cannabidiol (CBD), CBND has received minimal scientific attention. It is structurally distinct as the fully aromatized derivative of CBD.[2] This structural difference is significant and likely imparts unique pharmacological properties that are yet to be elucidated.

The potential for novel therapeutic agents from the vast array of cannabinoids found in the cannabis plant is immense. While some anecdotal sources suggest that CBND may possess psychotropic properties and could have applications in treating neuropsychiatric symptoms, there is a profound lack of empirical evidence to substantiate these claims.[1] This whitepaper aims to collate the sparse available data on CBND and, by comparing it with the well-characterized CBD, highlight the critical need for dedicated research into its effects on the brain and cognition.

Chemical and Physical Properties of CBND

The fundamental chemical and physical characteristics of CBND are summarized in the table below. Understanding these properties is crucial for its extraction, synthesis, and the design of future pharmacological studies.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₆O₂ | [3] |

| IUPAC Name | 5'-Methyl-4-pentyl-2'-(prop-1-en-2-yl)-[1,1'-biphenyl]-2,6-diol | [3] |

| Molar Mass | 310.437 g·mol⁻¹ | [2] |

| Appearance | Not well-documented, but likely a crystalline solid at room temperature. | |

| Solubility | Soluble in organic solvents such as methanol. | [3] |

Synthesis and Chemical Relationships

CBND is not a primary cannabinoid synthesized directly by the cannabis plant's enzymatic pathways. Instead, it is a degradation or conversion product of other cannabinoids.

Formation from Cannabidiol (CBD)

In strongly basic media and the presence of air, CBD can be oxidized to form CBND.[4] This process involves the aromatization of the cyclohexene ring of the CBD molecule.

Photochemical Conversion from Cannabinol (CBN)

CBND can also be formed through the photochemical conversion of cannabinol (CBN).[2] This reaction highlights the intricate interplay of light and chemical structure in the transformation of cannabinoids.

The diagram below illustrates the chemical relationship and transformation pathways between CBD, CBN, and CBND.

Current Understanding of Pharmacological Properties

The physiological and toxicological properties of CBND are largely unknown.[3] There is a significant dearth of in vitro and in vivo studies to characterize its pharmacological profile.

Receptor Binding Affinity

There are no published studies that have determined the binding affinities of CBND for cannabinoid receptors (CB1 and CB2) or other potential molecular targets within the central nervous system. Without this fundamental data, it is impossible to predict its mechanism of action.

Influence on Brain Function and Cognition

Speculation exists regarding the potential psychotropic effects of CBND, with one source suggesting it could influence mental state similarly to THC and CBN.[1] However, this is not substantiated by scientific research. Consequently, there is no data on its impact on cognitive domains such as memory, attention, executive function, or processing speed.

The table below starkly illustrates the knowledge gap for CBND compared to the wealth of data available for CBD.

| Parameter | This compound (CBND) | Cannabidiol (CBD) |

| CB1 Receptor Affinity | Unknown | Low affinity; acts as a negative allosteric modulator.[5] |

| CB2 Receptor Affinity | Unknown | Low affinity; acts as an inverse agonist or negative allosteric modulator.[6] |

| Primary CNS Effects | Unknown (speculated to be psychotropic)[1] | Non-psychoactive; anxiolytic, antipsychotic, neuroprotective.[7][8] |

| Cognitive Effects | Unknown | Generally no direct impairment; may indirectly improve cognition by reducing anxiety and improving sleep.[9] |

| Clinical Applications | None | Treatment of certain forms of epilepsy; potential for anxiety, psychosis, and pain management.[4][10] |

Comparative Analysis: CBND vs. CBD

To underscore the nascent stage of CBND research, a direct comparison with CBD is instructive. CBD has been the subject of thousands of studies, leading to its approval as a therapeutic agent for specific medical conditions.[4]

CBD's influence on the brain is complex and multifaceted, involving interactions with the endocannabinoid system, serotonin receptors, and other signaling pathways.[6] Its non-psychoactive nature and therapeutic potential for a range of neuropsychiatric disorders make it a compound of significant interest.[7] In contrast, the fundamental pharmacology of CBND remains a black box.

The extensive body of research on CBD provides a roadmap for the systematic investigation of CBND. Key areas of study for CBD that are entirely absent for CBND include:

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion profiles.

-

Pharmacodynamics: Receptor binding profiles, dose-response relationships, and physiological effects.

-

In Vitro Studies: Investigations using neuronal cell cultures to understand cellular mechanisms.[11]

-

In Vivo Studies: Animal models to assess behavioral, cognitive, and physiological effects.[12]

-

Clinical Trials: Human studies to evaluate safety, tolerability, and efficacy for specific conditions.

Proposed Experimental Protocols for Future Research

To address the significant knowledge gaps surrounding CBND, a structured research program is necessary. The following outlines key experimental protocols that would be foundational to understanding its effects on brain function and cognitive performance.

Receptor Binding Assays

-

Objective: To determine the binding affinity of CBND for CB1 and CB2 receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cells expressing human CB1 or CB2 receptors.

-

Conduct competitive radioligand binding assays using a known high-affinity cannabinoid receptor ligand (e.g., [³H]CP55,940).

-

Incubate the membranes with the radioligand and varying concentrations of CBND.

-

Separate bound from free radioligand by vacuum filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) for CBND to determine its binding affinity.

-

In Vitro Neuronal Viability and Neuroprotection Assays

-

Objective: To assess the effects of CBND on neuronal health and its potential neuroprotective properties.

-

Methodology:

-

Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

-

Expose the cells to various concentrations of CBND to determine cytotoxicity using an MTT assay.

-

Induce neuronal damage using a neurotoxin (e.g., glutamate for excitotoxicity or hydrogen peroxide for oxidative stress).

-

Co-administer CBND with the neurotoxin to evaluate its potential neuroprotective effects by measuring cell viability.

-

In Vivo Behavioral and Cognitive Testing in Rodent Models

-

Objective: To evaluate the effects of CBND on behavior and cognitive function in a living organism.

-

Methodology:

-

Administer CBND to rodents (mice or rats) via various routes (e.g., oral, intraperitoneal).

-

Assess locomotor activity and anxiety-like behavior using an open field test.

-

Evaluate learning and memory using the Morris water maze or novel object recognition test.

-

Conduct a battery of other behavioral tests to screen for antipsychotic, antidepressant, or anxiolytic effects.

-

The diagram below presents a logical workflow for the future investigation of CBND.

Analytical Methodologies for CBND Detection

The development of validated analytical methods is a prerequisite for any pharmacological research. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard for cannabinoid analysis.[13][14]

A proposed HPLC method for the quantification of CBND would involve:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Detection: UV detection at a wavelength determined by the UV spectrum of a purified CBND standard, or MS for higher sensitivity and specificity.

-

Validation: The method must be validated for linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines.

Conclusion and Future Directions

This compound (CBND) represents a significant knowledge gap in the field of cannabinoid science. As a close structural relative of CBD and a potential degradation product of CBN, it warrants thorough scientific investigation. The current lack of data on its effects on brain function and cognitive performance is a major impediment to understanding its potential therapeutic value or risk profile.

This whitepaper has synthesized the very limited information available on CBND and has proposed a clear path forward for research. The immediate priorities for the scientific community should be:

-

Chemical Synthesis and Standardization: The development of a reliable and scalable synthesis for CBND to produce high-purity reference standards and material for research.

-

Fundamental Pharmacology: The characterization of its binding affinities for cannabinoid receptors and other potential targets.

-

In Vitro and In Vivo Screening: A systematic evaluation of its effects in established preclinical models of neurological and psychiatric disorders.

By addressing these fundamental questions, researchers and drug development professionals can begin to unlock the secrets of this lesser-known cannabinoid and determine its place, if any, in the future of medicine. The journey of discovery for CBND has only just begun.

References

- 1. newphaseblends.com [newphaseblends.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Cannabidiol - Wikipedia [en.wikipedia.org]

- 5. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabidiol: Pharmacology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of cannabidiol (CBD) in neuropsychiatric disorders: A review of pre-clinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cannabissciencetech.com [cannabissciencetech.com]

- 10. academicjournals.org [academicjournals.org]

- 11. In Vitro Studies on Therapeutic Effects of Cannabidiol in Neural Cells: Neurons, Glia, and Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo Evidence for Therapeutic Properties of Cannabidiol (CBD) for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. um.edu.mt [um.edu.mt]

The Endocannabinoid System: A Technical Guide to its Architecture and Interaction with Cannabidiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endocannabinoid system (ECS), its core components, and its intricate interactions with the phytocannabinoid cannabidiol (CBD). The following sections detail the molecular architecture of the ECS, the pharmacodynamics of CBD, and the experimental methodologies used to elucidate these interactions, with a focus on quantitative data and signaling pathways.

The Architecture of the Endocannabinoid System

The endocannabinoid system is a ubiquitous and complex signaling network that plays a crucial role in regulating a multitude of physiological and cognitive processes.[1][2][3][4] Its primary function is to maintain cellular homeostasis. The ECS is comprised of three core components:

-

Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that are synthesized on demand. The two most well-characterized endocannabinoids are anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG).[1][5]

-

Cannabinoid Receptors: These are G protein-coupled receptors (GPCRs) located on cell membranes. The two primary cannabinoid receptors are CB1 and CB2.[1][2][6] CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the peripheral nervous system, especially on immune cells.[2][3][7]

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids. The primary enzymes involved are fatty acid amide hydrolase (FAAH), which primarily degrades AEA, and monoacylglycerol lipase (MAGL), which is the main enzyme for 2-AG degradation.[4][5][8]

Endocannabinoid Signaling Pathways

The canonical signaling pathway of the ECS is retrograde signaling. In this process, a postsynaptic neuron, upon stimulation (e.g., by an influx of calcium ions), synthesizes and releases endocannabinoids. These endocannabinoids then travel backward across the synaptic cleft to bind to presynaptic CB1 receptors.[5][6][9] This binding inhibits the release of neurotransmitters from the presynaptic neuron, thereby modulating synaptic transmission.[7][9] Beyond this classical retrograde signaling, endocannabinoids can also interact with other receptors and signaling pathways.[9][10]

DOT script for Endocannabinoid Retrograde Signaling Pathway

Caption: Endocannabinoid Retrograde Signaling Pathway.

Interaction of Cannabidiol (CBD) with the Endocannabinoid System

Cannabidiol (CBD) is a non-intoxicating phytocannabinoid derived from the Cannabis sativa plant. Unlike Δ⁹-tetrahydrocannabinol (THC), CBD has a low binding affinity for CB1 and CB2 receptors.[11][12] Instead, its therapeutic effects are thought to be mediated through a variety of other molecular targets both within and outside of the ECS.

Interaction with Cannabinoid Receptors

CBD acts as a negative allosteric modulator of the CB1 receptor.[13][14][15][16] This means that while it does not directly activate or block the receptor at its primary binding site, it binds to a different site on the receptor, altering its conformation and reducing the potency and efficacy of orthosteric agonists like THC and endocannabinoids.[13][14][15]

| Ligand | Receptor | Binding Affinity (Ki) | Notes |

| CBD | Human CB1 | > 4 µM | Negative allosteric modulator.[5] |

| CBD | Human CB2 | > 4 µM | Low affinity.[5] |

| Δ⁹-THC | Human CB1 | ~2.1 nM | Orthosteric agonist.[17] |

| Anandamide (AEA) | Human CB1 | 239.2 nM | Endogenous agonist.[18] |

| 2-Arachidonoylglycerol (2-AG) | Human CB1 | - | Endogenous agonist. |

Inhibition of Endocannabinoid Degradation

CBD can inhibit the activity of FAAH and MAGL, the enzymes responsible for breaking down anandamide and 2-AG, respectively.[19][20][21][22] By inhibiting these enzymes, CBD can increase the synaptic levels and duration of action of these endogenous cannabinoids.

| Enzyme | Substrate | CBD Inhibition (IC50) |

| FAAH | Anandamide (AEA) | ~27.5 µM (in vitro)[23] |

| MAGL | 2-Arachidonoylglycerol (2-AG) | Data not consistently reported |

Note: The in vivo relevance of FAAH inhibition by CBD at physiological concentrations is still under investigation, with some studies suggesting it may not significantly inhibit human FAAH.[24]

Interaction with Other Receptors

CBD's pharmacological profile extends beyond the classical ECS components, involving interactions with several other receptor systems.

| Receptor | CBD Interaction | Potency (EC50 / IC50 / Ki) |

| TRPV1 | Agonist | EC50 ≈ 3.2 - 3.5 µM[25] |

| 5-HT1A | Agonist | Modest affinity[8][26][27][28] |

| GPR55 | Antagonist | IC50 ≈ 440 nM[3] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the interaction of CBD with the endocannabinoid system.

Radioligand Displacement Assay for Cannabinoid Receptors

This assay is used to determine the binding affinity of a compound (like CBD) for a specific receptor (e.g., CB1 or CB2).

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cell membranes expressing the receptor. A competing, unlabeled ligand (the test compound) is added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the binding affinity (Ki) of the test compound can be calculated.[6][11][13][20][29]

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (CBD).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 90 minutes) to allow binding to reach equilibrium.

-

To determine non-specific binding, a separate set of wells is included containing a high concentration of a known unlabeled ligand.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, and then add a scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

DOT script for Radioligand Displacement Assay Workflow

Caption: Workflow for a radioligand displacement assay.

Fluorescence-Based Enzyme Activity Assays for FAAH and MAGL

These assays are used to determine the inhibitory potential of a compound like CBD on the activity of FAAH or MAGL.

Principle: A fluorogenic substrate for the enzyme is used. When the enzyme hydrolyzes the substrate, a fluorescent product is released. The rate of the increase in fluorescence is proportional to the enzyme's activity. An inhibitor will reduce the rate of fluorescence increase.[2][7][10][12][30][31][32][33][34][35]

Detailed Methodology for FAAH Inhibitor Screening:

-

Reagent Preparation:

-

Prepare a solution of purified FAAH enzyme in an appropriate assay buffer.

-

Prepare a solution of a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide).

-

Prepare serial dilutions of the test compound (CBD) and a known FAAH inhibitor (positive control).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the FAAH enzyme solution and the test compound at various concentrations.

-

Incubate for a short period to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Immediately begin monitoring the fluorescence in a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of the test compound.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

DOT script for Fluorescence-Based FAAH Inhibition Assay

Caption: Workflow for a fluorescence-based FAAH inhibition assay.

In Vivo Microdialysis for Measuring Endocannabinoid Levels

This technique is used to measure the levels of endocannabinoids in the extracellular fluid of the brain of a living animal, allowing for the assessment of how a drug like CBD affects endocannabinoid tone in a physiological context.[36][37][38]

Principle: A small, semi-permeable microdialysis probe is implanted into a specific brain region of an anesthetized or freely moving animal. The probe is continuously perfused with an artificial cerebrospinal fluid. Endocannabinoids in the extracellular fluid diffuse across the probe's membrane and into the perfusate (dialysate), which is then collected and analyzed.[36]

Detailed Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., a rat or mouse).

-

Using stereotaxic surgery, implant a guide cannula targeting the brain region of interest (e.g., the nucleus accumbens or prefrontal cortex).

-

-

Microdialysis:

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid at a slow, constant flow rate.

-

Collect dialysate samples at regular intervals.

-

-

Drug Administration:

-

Administer the test compound (CBD) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for endocannabinoid content (AEA and 2-AG) using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Quantify the concentration of each endocannabinoid in the dialysate samples.

-

Compare the endocannabinoid levels before and after drug administration to determine the effect of the compound.

-

Conclusion

The endocannabinoid system is a complex and vital regulatory network. Cannabidiol interacts with the ECS in a multifaceted manner, not by directly activating the primary cannabinoid receptors, but by modulating their activity, inhibiting the degradation of endocannabinoids, and engaging with a range of other receptor systems. The experimental protocols detailed in this guide provide the foundation for the continued elucidation of the intricate pharmacology of CBD and its therapeutic potential. Further research is warranted to fully understand the clinical implications of these interactions for the development of novel therapeutics.

References

- 1. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabidiol sensitizes TRPV2 channels to activation by 2-APB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]

- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 12. benchchem.com [benchchem.com]

- 13. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Cannabidiol is a negative allosteric modulator of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cannabidiol is a negative allosteric modulator of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. researchgate.net [researchgate.net]

- 22. Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular targets for cannabidiol and its synthetic analogues: effect on vanilloid VR1 receptors and on the cellular uptake and enzymatic hydrolysis of anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fatty Acid Amide Hydrolase Binding in Brain of Cannabis Users: Imaging with the Novel Radiotracer [11C]CURB - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Agonistic properties of cannabidiol at 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [PDF] Agonistic Properties of Cannabidiol at 5-HT1a Receptors | Semantic Scholar [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 31. benchchem.com [benchchem.com]

- 32. abcam.cn [abcam.cn]

- 33. cdn.caymanchem.com [cdn.caymanchem.com]

- 34. mdpi.com [mdpi.com]

- 35. DSpace [kb.osu.edu]

- 36. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Characterization of the effects of reuptake and hydrolysis inhibition on interstitial endocannabinoid levels in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

The Non-Psychoactive Virtuoso: A Technical Guide to the Therapeutic Mechanisms of Cannabidiol

An In-depth Examination of the Molecular Pathways and Clinical Evidence Underpinning the Non-psychotropic Properties of Cannabidiol in Cannabis sativa

Foreword: Cannabidiol (CBD), a prominent non-psychoactive phytocannabinoid derived from Cannabis sativa, has garnered significant attention within the scientific and medical communities.[1] Unlike its psychotropic counterpart, Δ⁹-tetrahydrocannabinol (THC), CBD does not induce intoxicating effects, a characteristic that has propelled its investigation for a wide array of therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the non-psychoactive properties of CBD, delving into its complex pharmacology, diverse molecular targets, and the growing body of clinical evidence supporting its potential as a therapeutic agent. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data in a structured format, details key experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of CBD's therapeutic promise.

Molecular Mechanisms of Action: A Multi-Target Approach

Cannabidiol's pharmacological profile is characterized by its ability to interact with a wide range of molecular targets beyond the classical cannabinoid receptors (CB1 and CB2), to which it has a low affinity.[4][5] This multi-target action is believed to be the foundation of its diverse therapeutic effects.[6]

1.1 Ion Channel Modulation:

-

Transient Receptor Potential Vanilloid 1 (TRPV1): CBD acts as an agonist of TRPV1 channels, which are involved in nociception and inflammation.[7][8] Activation of TRPV1 by CBD can lead to desensitization of the channel, contributing to its analgesic effects.[8][9] This interaction is also implicated in CBD's anti-inflammatory properties.[7]

-

Voltage-gated Sodium Channels (Nav): CBD has been shown to inhibit voltage-dependent sodium currents, which may contribute to its anticonvulsant properties by reducing neuronal excitability.[8][10]

1.2 G-Protein Coupled Receptor (GPCR) Interactions:

-

Serotonin 1A Receptor (5-HT1A): CBD is an agonist of the 5-HT1A receptor.[7][9] This interaction is thought to mediate its anxiolytic and antidepressant-like effects.[9][11]

-

G-Protein Coupled Receptor 55 (GPR55): CBD acts as an antagonist of GPR55, an orphan receptor implicated in inflammation and nociception.[7][12] By blocking GPR55 signaling, CBD may exert anti-inflammatory and analgesic effects.[12]

-

Adenosine Receptors (A2A): CBD can modulate adenosine signaling, which plays a crucial role in regulating inflammation and neuronal activity.[13][14] It has been shown to inhibit the reuptake of adenosine by blocking the equilibrative nucleoside transporter 1 (ENT1), thereby increasing extracellular adenosine levels.[12][13] This leads to enhanced activation of A2A receptors, contributing to its anti-inflammatory and neuroprotective effects.[13][14] Some studies also suggest CBD can act as a negative allosteric modulator of the A2A receptor.[15][16]

1.3 Other Molecular Targets:

-

Fatty Acid Amide Hydrolase (FAAH): CBD can inhibit the enzyme FAAH, which is responsible for the breakdown of the endocannabinoid anandamide.[3][7] By increasing anandamide levels, CBD can indirectly activate cannabinoid receptors and contribute to its therapeutic effects.[7]

-

Peroxisome Proliferator-Activated Receptors (PPARs): CBD can activate PPARγ, a nuclear receptor involved in the regulation of inflammation and metabolism.[17][18] This interaction is another potential mechanism for its anti-inflammatory properties.

Below is a diagram illustrating the primary signaling pathways modulated by Cannabidiol.

Caption: Primary signaling pathways modulated by Cannabidiol (CBD).

Therapeutic Properties and Clinical Evidence

The multifaceted molecular interactions of CBD translate into a broad spectrum of potential therapeutic applications, including anticonvulsant, anxiolytic, antipsychotic, anti-inflammatory, and analgesic properties.[9][19]

2.1 Anticonvulsant Effects:

CBD has demonstrated significant efficacy in treating certain forms of epilepsy.[19][20] The U.S. Food and Drug Administration (FDA) has approved an oral CBD solution, Epidiolex®, for the treatment of seizures associated with Lennox-Gastaut syndrome (LGS), Dravet syndrome (DS), and tuberous sclerosis complex (TSC).[2][21] Clinical trials have shown that CBD, as an adjunct therapy, significantly reduces seizure frequency in these patient populations.[19][22][23]

Table 1: Summary of Key Clinical Trials of CBD for Epilepsy

| Study/Trial ID | Condition | Number of Patients | CBD Dosage | Key Findings | Reference |

| GWPCARE4 | Lennox-Gastaut Syndrome | 225 | 10 mg/kg/day or 20 mg/kg/day | 37.2% and 41.9% reduction in drop seizures, respectively, compared to 17.2% with placebo. | [22] |

| GWPCARE1 | Dravet Syndrome | 120 | 20 mg/kg/day | 39% reduction in convulsive seizures from baseline compared to 13% with placebo. | [19] |

| GWPCARE3 | Lennox-Gastaut Syndrome | 171 | 20 mg/kg/day | 44% median reduction in drop seizures from baseline compared to 22% with placebo. | [19] |

| Retrospective Study | Drug-Resistant Epilepsy | 670 | Varied | Overall median reduction in seizures from 30 to 8 per month. | [23] |

2.2 Anxiolytic and Antipsychotic Effects:

Preclinical and clinical studies suggest that CBD has anxiolytic and antipsychotic properties.[11][24] In animal models, CBD has been shown to reduce anxiety-like behaviors.[25] Human studies have indicated that CBD can reduce anxiety in both healthy individuals and those with social anxiety disorder.[26][27][28] Some clinical trials have also explored its potential in treating psychosis, with preliminary results suggesting it may have antipsychotic effects with a favorable side-effect profile compared to traditional antipsychotic medications.[24]

Table 2: Summary of Selected Clinical Studies of CBD for Anxiety and Psychosis

| Study | Condition | Number of Participants | CBD Dosage | Key Findings | Reference |

| Bergamaschi et al., 2011 | Social Anxiety Disorder | 24 | 600 mg (single dose) | Reduced anxiety, cognitive impairment, and discomfort during a simulated public speaking test. | [28] |

| Zuardi et al., 2012 | Schizophrenia | 33 | 800 mg/day | Similar clinical improvement to amisulpride with fewer side effects. | [24] |

| Bhattacharyya et al., 2018 | High risk for psychosis | 33 | 600 mg/day | Reduced psychotic symptoms and anxiety over a 21-day treatment period. | [26] |

2.3 Anti-inflammatory and Analgesic Properties:

CBD exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for treating a variety of conditions characterized by inflammation and pain.[29][30][31][32] Its anti-inflammatory effects are mediated through multiple pathways, including the modulation of cytokine production and interaction with various receptors like TRPV1 and adenosine A2A receptors.[18][29][33] While preclinical evidence for its analgesic effects is strong, clinical evidence in humans is still emerging and has shown mixed results in some studies.[30][31][34]